REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:17])([CH3:16])[C:3]([N:5]=[C:6](OCC)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=O.O.[NH2:19][NH2:20]>CO>[C:2]([C:3]1[N:5]=[C:6]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:20][N:19]=1)([CH3:17])([CH3:16])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N=C(CC(=O)OCC)OCC)(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvents concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with chloroform (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NNC(=N1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |